7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, a scaffold characterized by fused chromene and pyrrole rings. Its structure includes:
- 4-Methylthiazol-2-yl group: A heterocyclic substituent that may confer bioactivity via hydrogen bonding or π-stacking.
- 1-Phenyl group: Provides steric bulk and aromatic interactions.
This compound is synthesized via one-pot multicomponent reactions (MCRs), a method enabling rapid diversification of substituents .
Properties
IUPAC Name |
7-chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c1-11-10-28-21(23-11)24-17(12-5-3-2-4-6-12)16-18(25)14-9-13(22)7-8-15(14)27-19(16)20(24)26/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCDVJLQANHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromeno-pyrrole core with thiazole and phenyl substituents. The presence of these functional groups contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and pyrrole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7a | 7.7 ± 0.8 | Mycobacterium tuberculosis |
| 7b | NT | Staphylococcus aureus |
| 7c | NT | Escherichia coli |
| INH | 0.2 | Mycobacterium tuberculosis |
Note: NT = Not Tested
The compound's structure suggests a mechanism involving disruption of bacterial cell membranes or interference with essential metabolic pathways, similar to other pyrrole derivatives that have been studied extensively for their antibacterial effects .
Anticancer Activity
The anticancer potential of compounds in this class has also been explored. Research indicates that certain pyrrole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Pyrrole Derivatives in Cancer Treatment
A study evaluated the effects of various pyrrole derivatives on human cancer cell lines. Among them, a derivative closely related to the target compound exhibited IC50 values ranging from 5 to 20 µM against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for bacterial survival.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways via mitochondrial dysfunction.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles when administered orally. However, toxicity assessments are crucial for determining the safety profile before clinical applications can be considered.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The chromeno[2,3-c]pyrrole-3,9-dione core allows extensive modifications at positions 1, 2, 6, and 7. Key analogs and their substituents include:
Key Observations :
- Electron-Withdrawing Groups : Chloro at position 7 is conserved across analogs, likely stabilizing the carbonyl groups .
- Heterocyclic Substituents : Thiazole (target) vs. thiadiazole (AV-C) or furan (4{9–5-21}) alter electronic profiles and bioactivity .
- Phenyl Modifications : Fluorophenyl (AV-C) increases lipophilicity, while hydroxyphenyl (4{8–11-24}) improves solubility .
Physicochemical and Spectroscopic Properties
*Estimated based on analogs. The 4-methylthiazole group in the target compound likely increases lipophilicity compared to hydroxyphenyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
